1-Cyanomethyl-2-benzyliminopyrrolidine ethanedioate
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Overview
Description
1-Cyanomethyl-2-benzyliminopyrrolidine ethanedioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanomethyl group, a benzyliminopyrrolidine moiety, and an ethanedioate group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyanomethyl-2-benzyliminopyrrolidine ethanedioate typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-3-cyanomethyl benzimidazolium bromide with substituted alkynes in the presence of a solvent like 1,2-epoxybutane . This reaction is facilitated by the formation of benzimidazolium N3-ylide, which then undergoes cycloaddition to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Cyanomethyl-2-benzyliminopyrrolidine ethanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
1-Cyanomethyl-2-benzyliminopyrrolidine ethanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Cyanomethyl-2-benzyliminopyrrolidine ethanedioate involves its interaction with specific molecular targets. The cyanomethyl group can participate in nucleophilic attacks, while the benzyliminopyrrolidine moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-cyanomethyl benzimidazolium bromide: A precursor in the synthesis of 1-Cyanomethyl-2-benzyliminopyrrolidine ethanedioate.
N-arylpyrroles: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
151868-68-7 |
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Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-(2-benzyliminopyrrolidin-1-yl)acetonitrile;oxalic acid |
InChI |
InChI=1S/C13H15N3.C2H2O4/c14-8-10-16-9-4-7-13(16)15-11-12-5-2-1-3-6-12;3-1(4)2(5)6/h1-3,5-6H,4,7,9-11H2;(H,3,4)(H,5,6) |
InChI Key |
CKJWMTPUULVHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NCC2=CC=CC=C2)N(C1)CC#N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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